4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a chloro group, an ethylphenyl group, and an aminomethyl group attached to a phenol ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with 3-ethylbenzyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones
Reduction: Dechlorinated phenol derivatives
Substitution: Amino or thiol-substituted phenol derivatives
Scientific Research Applications
4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The chloro group can participate in halogen bonding, further stabilizing the interaction with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-{[(4-ethylphenyl)amino]methyl}phenol
- 4-Chloro-2-{[(2-ethylphenyl)amino]methyl}phenol
- 4-Bromo-2-{[(3-ethylphenyl)amino]methyl}phenol
Uniqueness
4-Chloro-2-{[(3-ethylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position and the ethylphenyl group at the 3-position of the aminomethyl moiety differentiates it from other similar compounds, leading to unique reactivity and interaction profiles .
Properties
Molecular Formula |
C15H16ClNO |
---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
4-chloro-2-[(3-ethylanilino)methyl]phenol |
InChI |
InChI=1S/C15H16ClNO/c1-2-11-4-3-5-14(8-11)17-10-12-9-13(16)6-7-15(12)18/h3-9,17-18H,2,10H2,1H3 |
InChI Key |
ADOQOGCFNAEUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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